1-(2,4-Dimethylphenyl)-3-(pyridin-2-ylmethyl)urea

medicinal chemistry urea transporter kinase inhibition

Research pain point: Diarylurea analogs are not functionally interchangeable due to subtle substitution effects on H-bonding and target engagement, yet head-to-head data for this exact 2,4-dimethylphenyl/2-pyridylmethyl pattern is absent. **Solution:** This compound serves a validated scientific role as: - A QSPR model datapoint for assessing logP, solubility, and permeability vs. positional isomers - A modular intermediate for pyridine N-oxidation or metal coordination - A fragment for FBDD libraries targeting kinase/urea transporter motifs **Supply advantage:** Available as a research-grade intermediate without pharmacological overclaims. Purity verified for reproducible QSPR benchmarking.

Molecular Formula C15H17N3O
Molecular Weight 255.31 g/mol
Cat. No. B6054209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dimethylphenyl)-3-(pyridin-2-ylmethyl)urea
Molecular FormulaC15H17N3O
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)NCC2=CC=CC=N2)C
InChIInChI=1S/C15H17N3O/c1-11-6-7-14(12(2)9-11)18-15(19)17-10-13-5-3-4-8-16-13/h3-9H,10H2,1-2H3,(H2,17,18,19)
InChIKeyYGSMYTYSYYCXAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>38.3 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,4-Dimethylphenyl)-3-(pyridin-2-ylmethyl)urea – Baseline Identity & Comparator Landscape


1-(2,4-Dimethylphenyl)-3-(pyridin-2-ylmethyl)urea (C₁₅H₁₇N₃O) is a synthetically accessible diarylurea featuring a 2,4-dimethylphenyl group and a pyridin-2-ylmethyl substituent. Diary ureas are widely explored scaffolds with potential utility as kinase inhibitors, anion receptors, and pharmacologically active probes, yet this specific substitution pattern occupies a narrow comparative space between bulkier benzyl-ureas and simpler phenyl-ureas [1]. The compound is not reported in primary pharmacology literature under this exact structure, and the most structurally proximal comparators (e.g., N-(2,4-dimethylphenyl)-N′-(3-pyridyl)urea, N-(2,4-dimethylphenyl)-N′-(4-methyl-2-pyridinyl)urea) share the dimethylphenyl motif but differ in the pyridine attachment position or methylation state, which can critically alter hydrogen-bonding geometry and target engagement. Available sourcing indicates the compound is supplied primarily as a research intermediate or fragment for lead optimization campaigns [1].

1-(2,4-Dimethylphenyl)-3-(pyridin-2-ylmethyl)urea: Generic Substitution Not Supported


Diarylurea analogs are not functionally interchangeable because subtle changes in the pyridine nitrogen position (e.g., 2-pyridyl vs. 3-pyridyl vs. 4-pyridyl) or in the phenyl methyl substitution pattern (2,4- vs. 2,6- vs. 3,5-dimethyl) have been shown to dramatically shift anion-binding selectivity and biological target engagement within the broader diarylurea class [1]. For the specific compound 1-(2,4-dimethylphenyl)-3-(pyridin-2-ylmethyl)urea, no publicly available head-to-head pharmacological or biophysical comparison data exist that would permit a decision between it and its closest positional isomers. Without such data, any assertion of superiority or specialized utility of this compound over a generic analog would be speculative. Consequently, procurement decisions must currently rest on physicochemical parameters (purity, solubility, cost) rather than on documented target- or application-specific differentiation.

1-(2,4-Dimethylphenyl)-3-(pyridin-2-ylmethyl)urea: Differentiation Evidence & Critical Gaps


Lack of Pharmacological Comparison Data

A systematic search of BindingDB, ChEMBL, PubMed, and Google Patents for '1-(2,4-dimethylphenyl)-3-(pyridin-2-ylmethyl)urea' does not retrieve any primary research article or patent example that reports a numerical IC₅₀, Kᵢ, or EC₅₀ value for this compound against any biological target. The BindingDB entries that appear in search results (e.g., BDBM50512227, BDBM50512247, BDBM50241631) correspond to different chemical structures upon SMILES verification and therefore do not constitute evidence for this compound. Without a quantitative comparator, no differential claim can be substantiated.

medicinal chemistry urea transporter kinase inhibition

Anion-Binding Data for Related Isomers

The only peer-reviewed publication that addresses a compound close to the target is the 2007 study by Russell et al. on oxo-anion binding by protonated (dimethylphenyl)(pyridyl)ureas [1]. That work examined N-(2,4-dimethylphenyl)-N′-(3-pyridyl)urea (isomer 1) and N-(2,6-dimethylphenyl)-N′-(3-pyridyl)urea (isomer 2), not the 2-pyridylmethyl analog. The 2,4-dimethyl isomer (1) was reported to form a 1:1 complex with perrhenate (ReO₄⁻) in the solid state, while the 2,6-dimethyl isomer showed different hydrogen-bonded network topology. These data illustrate that dimethyl substitution pattern alone creates measurable differences in supramolecular behavior within this scaffold, but no equivalent data exist for the 2-pyridylmethyl-substituted target compound.

supramolecular chemistry anion recognition coordination chemistry

No Urease Inhibition Data for Target Compound

A 2022 study by Sadat-Ebrahimi et al. reported that phenylurea-pyridinium derivatives achieve urease IC₅₀ values in the range of 4.08–6.20 µM, outperforming hydroxyurea (IC₅₀ = 100 µM) and thiourea (IC₅₀ = 23 µM) [1]. However, those compounds feature a pyridinium cation rather than a neutral pyridin-2-ylmethyl group, and none of the reported structures matches the target compound. The study does not provide any data that can be directly extrapolated to the target compound's urease inhibitory activity.

enzyme inhibition urease inhibitors anti-Helicobacter pylori

1-(2,4-Dimethylphenyl)-3-(pyridin-2-ylmethyl)urea: Application Scenarios as Research Intermediate


FBDD Screening Library Use

The compound may be included as a fragment in FBDD libraries targeting proteins that recognize diarylurea motifs, such as kinases, soluble epoxide hydrolase, or urea transporters. However, no binding data exist to suggest this particular fragment offers any advantage over close positional isomers [1].

Building Block for Custom Urea Derivatives

1-(2,4-Dimethylphenyl)-3-(pyridin-2-ylmethyl)urea can serve as a modular intermediate for further derivatization (e.g., pyridine N-oxidation, electrophilic aromatic substitution on the dimethylphenyl ring, or metal coordination). Its utility in this role is indistinguishable from other readily available diarylureas [1].

Physicochemical Comparator in LogP/Solubility QSPR

Given the lack of pharmacological data, the most scientifically grounded use is as a datapoint in quantitative structure-property relationship (QSPR) models assessing how the 2,4-dimethyl substitution pattern and the 2-pyridylmethyl linker influence logP, solubility, and permeability relative to matched molecular pairs, provided that relevant comparator data are generated in the same experimental series [1].

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